6-(2,3,4-Trifluorophenyl)pyridin-2-amine
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Overview
Description
6-(2,3,4-Trifluorophenyl)pyridin-2-amine is a chemical compound with the molecular formula C11H7F3N2. It is a derivative of pyridine, where the pyridine ring is substituted with a trifluorophenyl group at the 6th position and an amine group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3,4-Trifluorophenyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a widely used method for the synthesis of various arylated compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(2,3,4-Trifluorophenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-(2,3,4-Trifluorophenyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 6-(2,3,4-Trifluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinamine, 6-(2,3,4-trifluorophenyl): Similar in structure but may have different substitution patterns on the pyridine ring.
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with different functional groups.
Uniqueness
6-(2,3,4-Trifluorophenyl)pyridin-2-amine is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and physical properties. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and materials science .
Properties
Molecular Formula |
C11H7F3N2 |
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Molecular Weight |
224.18 g/mol |
IUPAC Name |
6-(2,3,4-trifluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H7F3N2/c12-7-5-4-6(10(13)11(7)14)8-2-1-3-9(15)16-8/h1-5H,(H2,15,16) |
InChI Key |
RADKSLYTNDIMCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
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